molecular formula C21H43N B14184560 3-Pentadecylcyclohexan-1-amine CAS No. 850636-43-0

3-Pentadecylcyclohexan-1-amine

Cat. No.: B14184560
CAS No.: 850636-43-0
M. Wt: 309.6 g/mol
InChI Key: PFHBAWRUQBDPAQ-UHFFFAOYSA-N
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Description

3-Pentadecylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a pentadecyl chain and an amine group. This compound is part of the amine family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentadecylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the reaction of cyclohexanone with pentadecyl bromide in the presence of a base to form 3-pentadecylcyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Pentadecylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides or other substituted products.

Scientific Research Applications

3-Pentadecylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Pentadecylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with cell membranes, affecting their permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analogue with a cyclohexane ring and an amine group.

    Pentadecylamine: A linear analogue with a pentadecyl chain and an amine group.

    3-Pentadecylcyclohexanol: A similar compound with a hydroxyl group instead of an amine group.

Uniqueness

3-Pentadecylcyclohexan-1-amine is unique due to its combination of a long alkyl chain and a cyclohexane ring with an amine group. This structure imparts specific chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

850636-43-0

Molecular Formula

C21H43N

Molecular Weight

309.6 g/mol

IUPAC Name

3-pentadecylcyclohexan-1-amine

InChI

InChI=1S/C21H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h20-21H,2-19,22H2,1H3

InChI Key

PFHBAWRUQBDPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1CCCC(C1)N

Origin of Product

United States

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